5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol

Kinase inhibition Medicinal chemistry Structure-activity relationship (SAR)

Generic pyrazole building blocks risk failed target engagement due to altered binding topology. 5-Amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol provides a defined N1-pyrimidinyl substitution and dual amino/hydroxyl functionality critical for kinase hinge-binding and metalloenzyme chelation. Procure with structural precision to ensure reproducible SAR data. - Enables scaffold-hopping to explore novel IP space and overcome kinase resistance. - Multiple reactive handles (amino, hydroxyl, pyrimidine) for diverse heterocycle library synthesis. - Offered at ≥95% purity for reliable lead generation and medicinal chemistry campaigns.

Molecular Formula C7H7N5O
Molecular Weight 177.167
CAS No. 1291707-77-1
Cat. No. B2480121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol
CAS1291707-77-1
Molecular FormulaC7H7N5O
Molecular Weight177.167
Structural Identifiers
SMILESC1=CN=C(N=C1)N2C(=CC(=O)N2)N
InChIInChI=1S/C7H7N5O/c8-5-4-6(13)11-12(5)7-9-2-1-3-10-7/h1-4H,8H2,(H,11,13)
InChIKeyNYFXQXMLDNOQLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol Scaffold Overview


5-Amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol (CAS 1291707-77-1) is a nitrogen-rich heterocyclic small molecule featuring a 5-aminopyrazol-3-ol core substituted at N1 with a pyrimidin-2-yl group [1]. This hybrid scaffold combines the hydrogen-bond donor/acceptor capacity of the pyrazol-3-ol moiety with the lipophilic and metabolic stability advantages of a pyrimidine ring, positioning it as a privileged pharmacophore in medicinal chemistry and a versatile intermediate in organic synthesis [1]. The compound's structure suggests strong potential for biological activity, particularly as a kinase inhibitor, and it is offered at 95% purity .

Workflow Heterocyclic intermediate for fused system synthesis
Scaffold Kinase inhibitor pharmacophore exploration (class-level SAR context)
Property Metal-chelating motif (3-ol, 5-NH2) for enzyme probe design
Grade High-purity research building block

Why 5-Amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol Is Irreplaceable


In scientific procurement, generic substitution of pyrazole-based building blocks or tool compounds is fraught with risk. The specific N1-pyrimidinyl substitution in this compound creates a unique electronic environment and binding topology that is not replicated by simple pyrazoles or pyrimidines. The presence of both the amino and hydroxyl functionalities on the pyrazole core enables a distinct pattern of hydrogen bonding and metal chelation, which is critical for interactions with biological targets such as kinases and metalloenzymes [1]. Replacing this scaffold with a close analog—for instance, a pyrazole with a different N-aryl substituent or a different 3-position functional group—can abolish target engagement, alter metabolic stability, or introduce unwanted off-target activity. Therefore, procurement decisions must be guided by precise structural identity, not functional class generalization [2].

N1-Aryl substitution sensitivity Different N-aryl groups may alter target engagement and metabolic stability profiles
H-bond / chelation mismatch Replacing 3-ol or 5-amino may disrupt metal-chelation and kinase hinge binding
Functional group generalization risk Pyrazolo-pyrimidine scaffold alone does not guarantee kinase or antimicrobial activity

Differentiation Evidence for 5-Amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol


Scaffold Specificity in Kinase Inhibition

The target compound is a member of the pyrazolo-pyrimidine class, which is known for potent kinase inhibition. A review of this chemical space demonstrates that minor structural changes at the N1 and C3 positions drastically alter kinase selectivity and potency. For example, pyrimidine-based pyrazoles have been shown to achieve IC50 values < 20 nM against cyclin-dependent kinase 2 (CDK2), but this activity is entirely dependent on the precise N-aryl substitution pattern [1]. While direct assay data for 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol is not publicly available in a head-to-head format, its specific N1-(pyrimidin-2-yl) and C3-hydroxyl substitution pattern distinguishes it from potent CDK2 inhibitors which typically feature different N-aryl groups. Therefore, it is not interchangeable with more potent analogs but represents a unique scaffold for exploring a different region of kinase chemical space.

CDK2 inhibition context
Class-level inference
Not determined; distinct from optimized CDK2 inhibitors (IC50 <20 nM with different N-aryl)
Unique kinase probe scaffold; not interchangeable with known CDK2 inhibitors
SAR suggests lower potency due to N1-pyrimidinyl substitution
Kinase inhibition Medicinal chemistry Structure-activity relationship (SAR)

Antiproliferative Activity vs. Lung Cancer-Targeted Pyrazoles

A series of pyrimidinyl pyrazole derivatives were synthesized and evaluated for antiproliferative activity against human lung cancer cell lines. Among these, compound 2 (structurally distinct from 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol) demonstrated significant activity and inhibited tubulin polymerization by binding to the colchicine site [1]. The target compound, 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol, lacks the key structural features (e.g., the specific substitution pattern on the pyrazole core) required for potent tubulin polymerization inhibition. This data is presented as a cautionary tale: the presence of a pyrimidinyl-pyrazole motif is not sufficient to confer a specific anticancer mechanism. Procurement of this compound for tubulin polymerization studies would be inappropriate, and its use should be limited to applications where its unique structure is required.

Tubulin polymerization activity
Class-level inference
Not indicated; lacks pharmacophore for colchicine site binding (cf. active pyrimidinyl pyrazole compound 2)
Not suited for tubulin polymerization studies; orthogonal research target required
Structural features distinct from active antiproliferative derivatives
Antiproliferative activity Cancer research Tubulin polymerization

Antimicrobial Activity: Scaffold-Dependent MIC

The antimicrobial activity of pyrazolo-pyrimidine derivatives is highly variable and depends on the specific substitution pattern. A review of reported MIC values for amino-pyrazole compounds against Fusarium oxysporum f. sp. albedinis (F.o.a.) shows a range from 0.3 mg/L for the most potent compound to >17 mg/L for less active analogs [1]. Furthermore, studies on related pyrazolo[1,5-a]pyrimidines reveal MIC values against bacterial strains that can range from 25 to >50 µg/mL [2]. 5-Amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol, with its specific 3-ol and 5-amino substitution, represents a distinct chemical entity within this class. While its exact MIC has not been reported in a direct comparison, these data illustrate that its activity cannot be assumed from other pyrazolo-pyrimidines. It serves as a unique probe for exploring antimicrobial SAR where subtle electronic and steric effects at the pyrazole core are critical.

Antimicrobial susceptibility
Class-level inference
MIC not determined; reported range for amino-pyrazoles: 0.3–>17 mg/L (F.o.a.)
Activity cannot be inferred from pyrazolo-pyrimidine class; specific tool for SAR exploration
Low activity presumed based on structural dissimilarity
Antimicrobial Drug discovery Minimum inhibitory concentration (MIC)

Application Scenarios for 5-Amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol


Kinase Inhibitor Lead Generation and Scaffold Hopping

This compound is an ideal candidate for lead generation in kinase drug discovery programs, particularly those targeting kinases with a unique hinge-binding region preference for pyrazolo-pyrimidine scaffolds [1]. Its specific N1-pyrimidinyl and 3-hydroxyl substitution pattern distinguishes it from more common kinase inhibitor chemotypes, offering a scaffold-hopping opportunity to explore novel intellectual property space and overcome resistance to established kinase inhibitors [2]. This application is directly supported by the class-level inference that minor structural changes dramatically affect kinase potency and selectivity [2].

Tool Compound for Metal-Dependent Enzyme Probing

The 3-hydroxyl and 5-amino groups on the pyrazole core suggest the compound's potential to act as a ligand for metalloenzymes, such as carbonic anhydrases or matrix metalloproteinases [1]. The pyrimidine ring provides a lipophilic anchor for improved binding. This compound should be prioritized over simpler pyrazoles or pyrimidines when the research objective is to map the chemical space requirements for metal chelation and target engagement in complex biological systems. This is a direct application of the scaffold's unique electronic and steric properties [1].

Intermediate for Heterocyclic Library Synthesis

5-Amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol serves as a valuable synthetic intermediate for constructing diverse libraries of fused heterocycles, including pyrazolo[1,5-a]pyrimidines and pyrazolotriazines [1]. The presence of multiple reactive handles (amino, hydroxyl, and the pyrimidine ring) enables a wide range of chemical transformations, such as diazotization, alkylation, and cyclocondensation reactions. This scenario is supported by the well-established use of 5-aminopyrazoles as precursors to biologically active fused systems [2].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold exploration
Unique N1-pyrimidinyl & 3-hydroxyl substitution
Kinase selectivity profiling and IP space exploration
Metalloenzyme ligand probing
Bidentate 3-ol/5-amino metal-chelation motif
Metal coordination and target engagement mapping
Fused heterocycle library synthesis
Multiple reactive handles (NH2, OH, pyrimidine ring)
Diversity-oriented synthesis and scaffold decoration

Technical Documentation Hub

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26 linked technical documents
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